2,3,3',4,4',5-Hexabromobiphenyl
Overview
Description
2,3,3',4,4',5-Hexabromobiphenyl (HBBP) is a halogenated biphenyl compound that is used in a variety of industrial applications. It is a persistent, bioaccumulative, and toxic compound that has been identified as a priority pollutant in the environment. HBBP is a synthetic chemical and is not found naturally in the environment. It has been used in flame retardants, plastics, rubber, and other products. HBBP has been found in air, water, and soil samples, and it has been detected in human blood and breast milk samples. HBBP can be toxic to aquatic organisms, and it can accumulate in the food chain.
Scientific Research Applications
Mutagenicity Studies : HBB has been tested for its ability to induce mutations in mammalian cells. Kavanagh et al. (1985) found no mutagenic effects at the dose levels tested, suggesting that HBB might promote liver neoplasms via a non-genotoxic mechanism (Kavanagh et al., 1985).
Enzyme Induction : Dannan et al. (1978) reported that HBB is a unique inducer of microsomal drug metabolizing enzymes, exhibiting a mixed-type induction similar to both phenobarbital and 3-methylcholanthrene (Dannan et al., 1978).
Photolysis Characterization : Millis and Aust (1985) characterized the photolysis of HBB, providing insights into its environmental degradation and formation of various polybrominated biphenyl congeners (Millis & Aust, 1985).
Environmental Impact and Toxicity : Safe (1994) discussed the environmental impact and biochemical responses to polychlorinated biphenyls (PCBs), including HBB. This study highlights the complexity of PCB mixtures and the diverse biochemical and toxic responses they elicit (Safe, 1994).
Pathologic Effects in Animals : Dharma et al. (1982) examined the pathologic effects of HBB in White Leghorn cockerels, noting liver enlargement and other toxic effects at certain dietary concentrations (Dharma et al., 1982).
Pharmacokinetics in Rats and Humans : Tuey and Matthews (1980) developed a mathematical model to describe the pharmacokinetics of HBB in rats and humans, offering predictions for tissue concentrations and body burdens following exposure (Tuey & Matthews, 1980).
Embryotoxicity in Mice : Welsch and Morgan (1985) investigated the embryotoxicity of HBB in mice, identifying developmental delays and toxicity at specific exposure concentrations (Welsch & Morgan, 1985).
properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(3,4-dibromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUMPCYLOQMSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228273 | |
Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5-Hexabromobiphenyl | |
CAS RN |
77607-09-1 | |
Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077607091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5-HEXABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00499KO5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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